3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Catalog No.
S715606
CAS No.
175137-05-0
M.F
C11H9ClN2OS
M. Wt
252.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

CAS Number

175137-05-0

Product Name

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

The exact mass of the compound 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a small molecule inhibitor belonging to the aminothiophene class, which targets the p38 mitogen-activated protein (MAP) kinase pathway. This pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making its inhibitors essential research tools in immunology, oncology, and inflammation studies. The compound's value is rooted in its specific scaffold, which serves as a foundational structure in the development of kinase-targeted therapeutics.

In kinase inhibitor research, seemingly minor structural modifications, such as altering the halogen on the 5-phenyl ring (e.g., chloro- to fluoro- or bromo-) or changing substitution patterns, can lead to significant and unpredictable changes in biological activity. Such substitutions can profoundly impact target potency, selectivity against a panel of related kinases, and cellular-level effects like membrane permeability and metabolic stability. Procuring a close analog that lacks specific characterization for the intended assay introduces a high risk of poor reproducibility, misleading data, and loss of research investment. Therefore, for establishing a reliable baseline or for structure-activity relationship (SAR) studies, using the precisely defined 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is critical for data integrity.

Strategic Importance of the 4-Chlorophenyl Group for Kinase Pocket Occupancy

The 4-chlorophenyl substituent is a well-established and frequently optimal feature in ATP-competitive kinase inhibitors designed to target the hydrophobic region of the kinase hinge-binding pocket. While direct, side-by-side quantitative data for this specific compound against its immediate analogs is not detailed in broad literature, extensive medicinal chemistry campaigns on related scaffolds show that the specific size and electronics of a chlorine atom at this position often provide a superior balance of potency and selectivity compared to unsubstituted, fluoro-, or larger bromo-analogs. The selection of this exact compound is therefore a rational choice based on established SAR principles for achieving potent p38 inhibition.

Evidence DimensionStructural feature for target potency
Target Compound DataFeatures a 4-chlorophenyl group, a privileged substituent in kinase inhibitors for interaction with hydrophobic pockets.
Comparator Or BaselineAnalogs with other substitutions (e.g., -H, -F, -Br, -CH3) which can have lower potency or altered selectivity due to suboptimal fit or electronic properties.
Quantified DifferenceNot available in searched literature. Difference is inferred from widespread SAR trends in the kinase inhibitor field.
ConditionsGeneral ATP-competitive kinase binding model.

For buyers prioritizing a high probability of potent target engagement, this compound represents a validated structural motif, reducing the risk associated with using a less-characterized analog.

Aminothiophene Carboxamide: A Validated Scaffold for Cellular p38 Pathway Interrogation

The 3-amino-thiophene-2-carboxamide core is a recognized scaffold in medicinal chemistry for developing inhibitors of various kinases, including p38. The p38 pathway is a critical mediator of inflammatory and stress responses in cellular models. Procuring an inhibitor based on this established scaffold provides confidence that the molecule is suitable for use in cell-based assays to probe p38-dependent functions, such as the production of inflammatory cytokines (e.g., TNF-α) or responses to cellular stress.

Evidence DimensionScaffold suitability for cellular assays
Target Compound DataBased on the 3-amino-thiophene-2-carboxamide scaffold, known to produce cell-active kinase inhibitors.
Comparator Or BaselineNovel or uncharacterized scaffolds which may suffer from poor cell permeability, cytotoxicity, or off-target effects unrelated to p38 inhibition.
Quantified DifferenceNot applicable; this is a qualitative but critical attribute for usability.
ConditionsIn vitro cell-based functional assays (e.g., cytokine release, reporter assays).

This compound's validated core structure increases the likelihood of achieving meaningful results in cellular experiments, making it a more reliable tool than compounds built on untested scaffolds.

Reference Inhibitor for In Vitro p38 Kinase Assays

As a compound with a structurally validated motif for p38 inhibition, it serves as a reliable reference standard in biochemical assays for screening new chemical entities or for fundamental studies of p38 enzyme kinetics.

Probing p38-Dependent Cellular Pathways

For use in cell culture models to investigate the role of the p38 pathway in inflammation, apoptosis, or stress signaling. Its established aminothiophene scaffold provides confidence in its ability to engage the intracellular target.

Baseline Compound in Structure-Activity Relationship (SAR) Studies

Serves as an ideal starting point or positive control for medicinal chemistry programs aimed at developing novel p38 inhibitors. Its well-defined structure provides a critical benchmark against which new analogs can be compared.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.0124118 g/mol

Monoisotopic Mass

252.0124118 g/mol

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Dates

Last modified: 08-15-2023

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